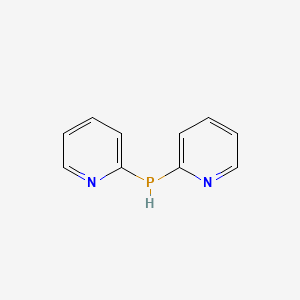
Bis(2-pyridyl)phosphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-pyridyl)phosphine is a useful research compound. Its molecular formula is C10H9N2P and its molecular weight is 188.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Coordination Chemistry
1.1 Ligand Properties
Bis(2-pyridyl)phosphine acts as a bidentate ligand, coordinating through the phosphorus atom and the nitrogen atoms of the pyridine rings. This dual coordination enhances the stability of metal complexes, making them suitable for various catalytic processes.
1.2 Metal Complexes
The synthesis of metal complexes using this compound has been extensively studied. For instance, complexes formed with palladium and platinum have shown remarkable activity in cross-coupling reactions, such as Suzuki and Heck reactions. These reactions are vital for constructing complex organic molecules in pharmaceuticals and agrochemicals .
Catalytic Applications
2.1 Asymmetric Synthesis
This compound has been utilized in asymmetric catalysis, particularly in the hydrogenation of ketones and imines. The chiral environment created by the ligand allows for high enantioselectivity, which is crucial in synthesizing enantiomerically pure compounds .
Case Study: Asymmetric Hydrogenation
- Reaction Type: Hydrogenation of prochiral ketones
- Catalyst: Rhodium complex with this compound
- Results: Achieved up to 99% ee (enantiomeric excess) in specific substrates .
Materials Science
3.1 Synthesis of Metal Phosphides
Recent studies have demonstrated that this compound can serve as a precursor for synthesizing metal phosphides, which are important for applications in electronics and catalysis . The thermal decomposition of metal-bis(2-pyridyl)phosphine complexes leads to the formation of metal phosphides with desirable electronic properties.
| Metal | Phosphide Formed | Application |
|---|---|---|
| Nickel | NiP | Catalysts for hydrogen evolution |
| Cobalt | CoP | Electrocatalysts in batteries |
Medicinal Chemistry
4.1 Anticancer Activity
Research has indicated that this compound derivatives exhibit promising anticancer activity. The mechanism involves the formation of reactive oxygen species (ROS) within cancer cells, leading to apoptosis .
Case Study: Anticancer Activity
属性
CAS 编号 |
149438-07-3 |
|---|---|
分子式 |
C10H9N2P |
分子量 |
188.17 g/mol |
IUPAC 名称 |
dipyridin-2-ylphosphane |
InChI |
InChI=1S/C10H9N2P/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h1-8,13H |
InChI 键 |
RMJMVSKYQLTOEM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)PC2=CC=CC=N2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













